molecular formula C10H7FN2O2S B1528973 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1017273-17-4

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1528973
CAS RN: 1017273-17-4
M. Wt: 238.24 g/mol
InChI Key: IXJZJGOHTCDPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the fluorophenyl group, and the carboxylic acid group would all contribute to its overall structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group, the carboxylic acid group, and the fluorine atom on the phenyl ring are all reactive and could participate in different chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid: is a compound that can be utilized in the synthesis of various drugs. Its structure, which includes an amino group and a thiazole ring, makes it a valuable precursor in creating molecules with potential therapeutic effects. For instance, thiazole rings are present in many drugs due to their bioactive properties .

Agriculture: Pesticide Development

In agriculture, this compound could be explored for the development of new pesticides. Thiazoles are known for their fungicidal and herbicidal properties. The addition of the fluorophenyl group could enhance these properties, leading to more effective agricultural chemicals .

Material Science: Polymer Research

The fluorophenyl group in this compound could be beneficial in polymer research, particularly in the development of high-performance materials. Fluorinated polymers are known for their exceptional resistance to solvents, acids, and bases, which could be advantageous in creating durable coatings or components .

Environmental Science: Pollutant Treatment

This compound might be used in environmental science to treat pollutants. The reactive nature of the thiazole ring could potentially be harnessed to break down harmful organic compounds in water or soil, aiding in environmental remediation efforts .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s ability to interact with enzymes could be investigated. Thiazoles are often studied for their inhibitory effects on various enzymes, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is necessary .

Pharmacology: Neutron Capture Therapy

Lastly, in pharmacology, the boron-containing compounds related to this structure could be of interest in neutron capture therapy for cancer treatment. Boronic esters derived from similar compounds have been studied as potential carriers of boron to cancer cells .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

As with any chemical compound, handling “2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid” would require appropriate safety precautions. Its specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include further studies to fully understand its properties, potential uses, and safety considerations .

properties

IUPAC Name

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-3-1-2-5(4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJZJGOHTCDPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.